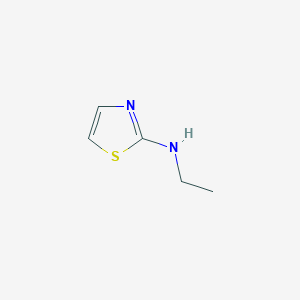
Ethyl-thiazol-2-YL-amine
Cat. No. B081599
Key on ui cas rn:
13472-75-8
M. Wt: 128.2 g/mol
InChI Key: LUWSZVRMLJKYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093247B2
Procedure details


5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid (120 mg, 0.3 mmol), 2-ethylaminothiazole [(50 mg, 0.4 mmol) 2-Ethylaminothiazole was prepared freshly from 2-aminothiazole and acetylaldehyde via standard reductive amination condition using NaCNBH3 as the reducing agent], HATU (190 mg, 0.5 mmol), DIEA (130 mg, 1 mmol) were reacted according to the procedure D to provide the title compound. HPLC purification (20→90% gradient of MeCN-water) provided 5-Chloro-3(4-chloro-3-(trifluoromethyl)phenysulfonamido)-N-ethyl-(thiazol-2-yl)picolinamide: 1H NMR (400 MHz, CDCl3) δ 9.20 (s, 1H), 8.23 (s, 1H), 8.07 (s, 1H), 7.82 (d, 1H), 7.61 (s, 1H), 7.46 (d, 1H), 7.20 (s, 1H), 6.0 (s, 2H), 4.02 (q, 2H), 1.25 (t, 3H); MS m/z 525.0 (M+H).
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
120 mg
Type
reactant
Reaction Step One



[Compound]
Name
acetylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([C:22]([F:25])([F:24])[F:23])[CH:16]=2)(=[O:14])=[O:13])[C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.[CH2:26]([NH:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1)[CH3:27].N[C:35]1[S:36][CH:37]=[CH:38][N:39]=1.[BH3-]C#N.[Na+].CN(C(O[N:52]1N=N[C:54]2C=CC=N[C:53]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>>[CH2:26]([NH:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1)[CH3:27].[Cl:1][C:2]1[C:3]([C:35]2[S:36][CH:37]=[CH:38][N:39]=2)=[C:4]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([C:22]([F:23])([F:25])[F:24])[CH:16]=2)(=[O:13])=[O:14])[C:5]([C:8]([NH:52][CH2:53][CH3:54])=[O:9])=[N:6][CH:7]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
|
|
Quantity
|
120 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=NC1)C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CN1
|
[Compound]
|
Name
|
acetylaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
190 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
130 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC=1SC=CN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.4 mmol | |
| AMOUNT: MASS | 50 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C(=NC1)C(=O)NCC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)C=1SC=CN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
